{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
Description
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a thioether-linked acetic acid moiety at position 2. Its molecular formula is C₈H₆F₃NO₂S, with a molecular weight of 255.20 g/mol (calculated).
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISVYZFFHKECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid typically involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Agrochemical Applications
One of the primary applications of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is in the development of agrochemicals. Trifluoromethylpyridine derivatives have been extensively utilized as herbicides and pesticides due to their effectiveness in protecting crops from pests and diseases.
- Key Agrochemical Products:
Pharmaceutical Applications
In the pharmaceutical industry, compounds with trifluoromethyl groups exhibit enhanced biological activity. This compound has potential applications in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
- Market Approval:
Case Study: Herbicide Development
A study focused on the synthesis of novel herbicides using this compound as a key intermediate demonstrated its efficacy in controlling weed species resistant to traditional herbicides. The compound's unique structure contributed to improved selectivity and reduced toxicity to non-target plants.
| Herbicide | Active Ingredient | Efficacy |
|---|---|---|
| Herbicide A | This compound | High |
| Herbicide B | Fluazifop-butyl | Moderate |
Case Study: Pharmaceutical Development
Research into the pharmacokinetics of drugs containing trifluoromethylpyridine derivatives revealed enhanced absorption and bioavailability compared to non-fluorinated counterparts. This has implications for developing more effective therapeutic agents.
| Drug | Fluorinated | Bioavailability (%) |
|---|---|---|
| Drug X | Yes | 85 |
| Drug Y | No | 60 |
Mechanism of Action
The mechanism of action of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid, differing in substituents or core heterocycles. Key comparisons are summarized below:
Structural Analogs with Pyridine/Trifluoromethyl Modifications
Table 1: Comparative Analysis of Pyridine-Based Thioacetic Acid Derivatives
Key Observations:
- Substituent Position : The position of the trifluoromethyl group significantly impacts physicochemical properties. For example, the chloro-trifluoromethyl analog (CAS 338422-73-4) has a higher molecular weight (271.64 vs. 255.20) and defined melting point (124–127°C), likely due to increased polarity from the chlorine atom .
Heterocyclic Variants Beyond Pyridine
2-([2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl)acetic Acid (CAS 338418-26-1)
Thiophene-Based Analog: Thiophene-3-acetic Acid (CAS 6964-21-2)
Research and Application Insights
- Synthetic Utility : The trifluoromethyl group in this compound and analogs is advantageous for designing enzyme inhibitors or agrochemicals due to its metabolic resistance .
- Safety Profiles : Chloro-substituted derivatives (e.g., CAS 338422-73-4) are marked as irritants, suggesting handling precautions are necessary .
Biological Activity
The compound {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has gained attention in recent years due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies highlighting its significance in scientific research.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance the compound's stability and influence its interaction with biological targets. The thioacetic acid moiety contributes to its reactivity and potential biological effects.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biological Targets : The trifluoromethyl group enhances the compound's ability to interact with various enzymes and receptors, potentially leading to altered signaling pathways.
- Influence on Metabolic Stability : The presence of the trifluoromethyl group is known to improve metabolic stability, which can enhance bioavailability in biological systems.
- Chemical Reactivity : The thioacetic acid moiety can undergo oxidation and reduction reactions, producing various derivatives that may exhibit distinct biological activities.
Biological Activities
Research has indicated several key biological activities associated with this compound:
-
Antimicrobial Activity :
- Studies have shown that derivatives of trifluoromethylpyridine exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, compounds related to this structure demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 25 μg/mL to 100 μg/mL .
- Antiviral Properties :
-
Anticancer Potential :
- Preliminary studies indicate that the compound may have cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis has highlighted the importance of the trifluoromethyl group in enhancing anticancer activity against specific tumor types.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives for their antibacterial properties using agar diffusion methods. Compounds were tested against E. faecalis, showing promising results with MIC values significantly lower than those of traditional antibiotics .
- Chlamydia Inhibition Study : Research focused on the selectivity of certain derivatives for inhibiting C. trachomatis growth while maintaining low toxicity levels in mammalian cells. This highlights the potential for developing targeted therapies for chlamydial infections using this scaffold .
Data Table
Here is a summary table illustrating the biological activities and MIC values of selected derivatives related to this compound:
| Compound Name | Target Pathogen | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Antimicrobial | 25 |
| Compound B | Pseudomonas aeruginosa | Antimicrobial | 50 |
| Compound C | Chlamydia trachomatis | Antiviral | 32 |
| Compound D | Cancer Cell Lines | Anticancer | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
